4-Propanoylbenzoic acid
Overview
Description
4-Propanoylbenzoic acid, also known as 4-propionylbenzoic acid, is an organic compound with the molecular formula C₁₀H₁₀O₃. It is a derivative of benzoic acid where the carboxyl group is substituted with a propionyl group at the para position. This compound is often used in organic synthesis and research due to its unique chemical properties .
Scientific Research Applications
4-Propanoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propanoylbenzoic acid can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Propanoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-carboxybenzoic acid.
Reduction: It can be reduced to form 4-propylbenzoic acid.
Substitution: The propionyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-carboxybenzoic acid.
Reduction: 4-propylbenzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acids
Mechanism of Action
The mechanism of action of 4-propanoylbenzoic acid depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Benzoic acid: The parent compound with a carboxyl group at the para position.
4-Methylbenzoic acid: A derivative with a methyl group instead of a propionyl group.
4-Ethylbenzoic acid: A derivative with an ethyl group instead of a propionyl group.
Uniqueness: 4-Propanoylbenzoic acid is unique due to the presence of the propionyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-propanoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBJHMHKZVYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195007 | |
Record name | p-Propionylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-55-0 | |
Record name | p-Propionylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Propionylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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